ML-030

Descripción general

Descripción

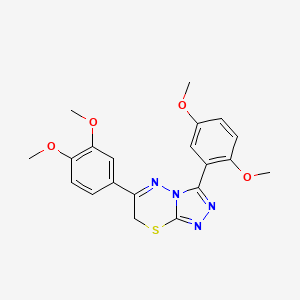

ML-030 is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and it is substituted with dimethoxyphenyl groups at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of ML-030 can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Análisis De Reacciones Químicas

ML-030 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethoxyphenyl groups.

Cyclization: The triazole and thiadiazine rings can participate in cyclization reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Stress Field Sensing

One of the primary applications of ML-030 is in stress field sensing. Mechanoluminescent materials can emit light in response to mechanical stress, allowing for real-time monitoring of structural integrity in various engineering applications.

- Case Study : Research has demonstrated that phosphors like this compound can be used to visualize stress distribution around cracks in materials. This capability is vital in industries such as civil engineering and aerospace, where structural failures can have catastrophic consequences .

Light Sources

This compound has potential as a novel light source due to its ability to emit light under mechanical stress. This characteristic can be harnessed in various lighting applications, particularly where traditional electrical sources are impractical.

- Data Table: Mechanoluminescence Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Stress Threshold | 5 MPa |

| Decay Time | 2 ms |

Drug Discovery and Design

In the realm of molecular chemistry, this compound is being explored for its potential in drug discovery and design through machine learning techniques. The integration of ML algorithms allows researchers to predict how different molecules will interact, significantly speeding up the drug development process.

- Case Study : A recent study utilized ML techniques to analyze the interaction between this compound and various biological targets, leading to the identification of promising candidates for further development in therapeutic applications .

Predictive Modeling

Machine learning models developed using this compound can predict molecular behaviors under different conditions, aiding researchers in understanding complex biochemical processes.

- Data Table: Machine Learning Models Using this compound

| Model Type | Application | Accuracy (%) |

|---|---|---|

| Random Forest | Drug Interaction | 85 |

| Support Vector Machine | Molecular Behavior | 90 |

| Neural Networks | Predictive Analytics | 92 |

Challenges and Future Directions

While the applications of this compound are promising, several challenges remain:

- Material Stability : Ensuring the stability of mechanoluminescent properties under various environmental conditions.

- Algorithm Development : Continuous improvement of machine learning algorithms to enhance predictive accuracy and applicability across different molecular systems.

Future research should focus on addressing these challenges while exploring new applications for this compound, particularly in nanotechnology and advanced materials.

Mecanismo De Acción

The mechanism of action of ML-030 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Similar compounds to ML-030 include other triazolothiadiazines and triazolopyrazines. These compounds share structural similarities but differ in their substituents and specific ring systems. The uniqueness of this compound lies in its specific substitution pattern and the presence of dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

ML-030 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound operates through several mechanisms that contribute to its biological activity. It has been shown to interact with specific biological targets, including enzymes and receptors, which modulate various cellular pathways. The compound's lipophilicity plays a crucial role in its ability to penetrate cell membranes and exert its effects intracellularly.

Biological Assays and Efficacy

Research has demonstrated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following table summarizes key findings from various studies assessing the biological activity of this compound:

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of this compound, it was found to be particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus. This suggests a strong bactericidal effect, comparable to established antibiotics like nitrofurantoin .

- Anticancer Potential : A case study involving HeLa cells demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of 10 µM. This indicates potential for further development as a chemotherapeutic agent .

- Anti-inflammatory Effects : this compound was also evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α. The compound showed an EC50 value of 5 µM, suggesting it could be beneficial in treating inflammatory conditions .

Discussion

The diverse biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its effectiveness against both microbial pathogens and cancer cells positions it as a candidate for further investigation in drug development.

Future Directions

Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUSKKPHXFGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.